molecular formula C13H13N5O3 B2861781 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941886-95-9

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2861781
M. Wt: 287.279
InChI Key: CLOWWJHRIOILIL-UHFFFAOYSA-N
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Description

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H13N5O3 and its molecular weight is 287.279. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • C-H Amidation of Imidazoheterocycles : The Rhodium-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating reagent has been developed, providing a variety of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives with excellent yields. This process suggests potential applications in organic synthesis and pharmaceutical research (Samanta et al., 2019).

  • Synthesis and Antimicrobial Activity : Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized with demonstrated in vitro anticancer and antibacterial activity. Specific compounds within this group showed selective influence on non-small cell lung and CNS cancer cell lines, suggesting their potential as therapeutic agents (Berest et al., 2011).

  • Antimicrobial Agents : A series of new 6-methyl-3,4-dihydroimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives have been synthesized and investigated for their in vitro antimicrobial activity. These compounds showed favorable antimicrobial effects, indicating their potential application in developing new antimicrobial drugs (Sawant, 2013).

  • Synthesis of Thiazole Derivatives and Antimicrobial Effects : The synthesis of 2-[(1/4-methylimidazol/triazol/tetrazol-2/3/5-yl)thio]-N-(4-substituted thiazol-2-yl) acetamide derivatives and their considerable antimicrobial effects against a range of pathogens have been studied. These substances show promise for application in antimicrobial therapies (Cankilic & Yurttaş, 2017).

  • Green Synthesis of N-Substituted Benzimidazoles : The green synthesis of N-substituted phenyl acetamide benzimidazole derivatives and their systematic analysis against Methicillin-Resistant Staphylococcus aureus (MRSA) has been described. This approach points to an eco-friendly method of developing potential MRSA inhibitors (Chaudhari et al., 2020).

  • Synthesis and Anticancer, Antimicrobial Activities : The synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety has been conducted. Some of these synthesized compounds exhibited anticancer and antimicrobial activities, suggesting their potential use in medical treatments (Riyadh et al., 2013).

properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c14-10(19)8-18-12(21)11(20)17-7-6-16(13(17)15-18)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOWWJHRIOILIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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